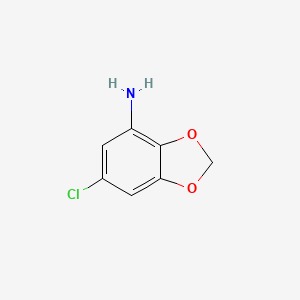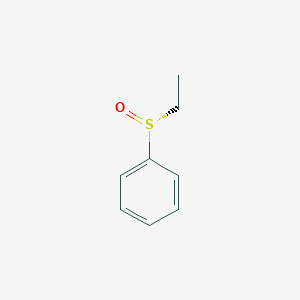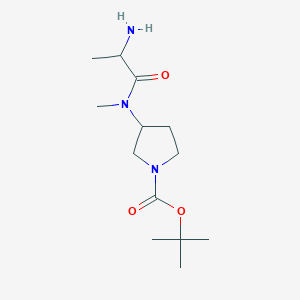![molecular formula C22H27N B14794536 4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile](/img/structure/B14794536.png)
4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile is an organic compound known for its unique structural properties. It is commonly used in the field of liquid crystal materials due to its high thermal stability and optical characteristics .
Preparation Methods
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies related to cell membrane interactions.
Industry: Primarily in the production of liquid crystal displays and other optoelectronic devices.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, altering the electronic distribution within the molecule. This interaction can lead to changes in the physical properties of the material, such as its optical and thermal characteristics .
Comparison with Similar Compounds
Compared to other similar compounds, 4-(trans-4-Propylcyclohexyl)-[1,1-biphenyl]-4-carbonitrile stands out due to its high thermal stability and superior optical properties. Similar compounds include:
- 4-Fluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl
- 1,1’-Biphenyl, 4-(4-pentylcyclohexyl)-4’-(4-propylcyclohexyl)-
These compounds share similar structural features but differ in their specific functional groups and resulting properties.
Properties
Molecular Formula |
C22H27N |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
4-phenyl-1-(4-propylcyclohexyl)cyclohexa-2,4-diene-1-carbonitrile |
InChI |
InChI=1S/C22H27N/c1-2-6-18-9-11-21(12-10-18)22(17-23)15-13-20(14-16-22)19-7-4-3-5-8-19/h3-5,7-8,13-15,18,21H,2,6,9-12,16H2,1H3 |
InChI Key |
AIHTYCVFMGOSIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2(CC=C(C=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


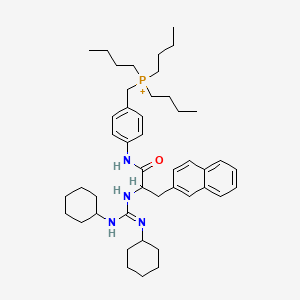
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

![2-amino-N-[(3-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14794476.png)
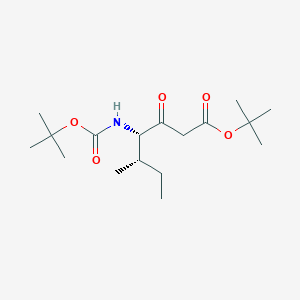
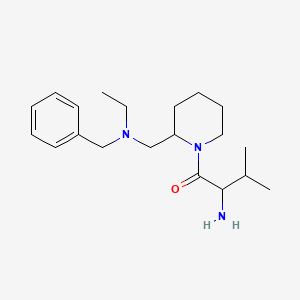
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
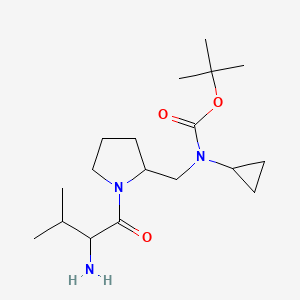
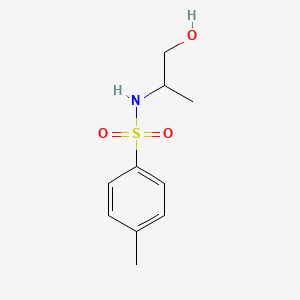
![5-[2-[(7aR)-1-[1-[[3-(2-hydroxypropan-2-yl)phenyl]methoxy]propan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14794508.png)
